molecular formula C23H22N2O3 B2655337 2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941872-90-8

2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No. B2655337
CAS RN: 941872-90-8
M. Wt: 374.44
InChI Key: OYALXNDJGCFFGC-UHFFFAOYSA-N
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Description

The compound “2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The molecule also contains an acetamide group, which is derived from acetic acid and contains a carbonyl (C=O) and a nitrogen atom. The presence of the piperidinyl group indicates a nitrogen-containing ring structure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The naphthalene group is planar due to the conjugated pi system, while the piperidine ring would have a puckered conformation .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The naphthalene group could potentially undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antiproliferative Activities

Certain naphthalene acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. One compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, showed significant activity against nasopharyngeal carcinoma cells by inhibiting cell proliferation through alteration of cell division and accumulation of cells in S phase in a time- and concentration-dependent manner (I‐Li Chen et al., 2013).

Anticancer Screening and NMR Studies

Another study focused on the click chemistry-based synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles for anticancer screening. Some synthesized molecules exhibited potent inhibitory activities in various cancer cell lines, indicating their potential as anticancer agents (Gautam Kumar Dhuda et al., 2021).

Anti-HIV Activity

Amino acid derivatives of naphthalene were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. One derivative was found to be a potent in vitro inhibitor for the replication of HIV-1, suggesting a new avenue for antiviral agent development (Nawar S. Hamad et al., 2010).

Anti-Angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was identified as a potent inhibitor of aminopeptidase N (APN), displaying significant anti-angiogenic activity at low micromolar concentrations. This compound inhibits the basic fibroblast growth-factor-induced invasion of endothelial cells, highlighting its therapeutic potential in controlling angiogenesis-related diseases (Jiyong Lee et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological target .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(16-28-21-12-11-17-6-1-2-7-18(17)14-21)24-19-8-5-9-20(15-19)25-13-4-3-10-23(25)27/h1-2,5-9,11-12,14-15H,3-4,10,13,16H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYALXNDJGCFFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

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